4-[(5-chlorothiophen-2-yl)methyl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Overview
Description
4-[(5-chlorothiophen-2-yl)methyl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a thiophene ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chlorothiophen-2-yl)methyl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the thiophene and trifluoromethyl groups, and the final coupling reactions. Common synthetic methods include:
Formation of Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Thiophene Group: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated piperazine intermediate.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is typically introduced through nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(5-chlorothiophen-2-yl)methyl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-chlorothiophen-2-yl)methyl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Research: It can be used as a tool compound to study the biological pathways and molecular targets it interacts with.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[(5-chlorothiophen-2-yl)methyl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the piperazine ring can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-[(5-chlorothiophen-2-yl)methyl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide: shares similarities with other piperazine derivatives and thiophene-containing compounds.
N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide: Lacks the thiophene group but retains the piperazine and trifluoromethyl functionalities.
4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide: Lacks the trifluoromethyl group but retains the piperazine and thiophene functionalities.
Uniqueness
The combination of the thiophene, trifluoromethyl, and piperazine groups in this compound provides a unique set of chemical and biological properties that can be exploited for various applications in medicinal chemistry and beyond .
Properties
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3OS/c18-15-5-4-14(26-15)11-23-6-8-24(9-7-23)16(25)22-13-3-1-2-12(10-13)17(19,20)21/h1-5,10H,6-9,11H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCPSEFXGBVRAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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